molecular formula C12H14N4OS B10797145 3-Benzylthio-1-dimethylcarbamoyl-1H-1,2,4-triazole

3-Benzylthio-1-dimethylcarbamoyl-1H-1,2,4-triazole

Cat. No.: B10797145
M. Wt: 262.33 g/mol
InChI Key: CSNLCDUKFLSTLH-UHFFFAOYSA-N
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Description

OSM-S-67 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration .

Preparation Methods

The synthesis of OSM-S-67 involves several steps. The construction of the thienopyrimidine scaffold is a key part of the process.

Chemical Reactions Analysis

OSM-S-67 undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include halogenated thienopyrimidones and ammonium hydroxide. The major products formed from these reactions are aminothienopyrimidines .

Scientific Research Applications

OSM-S-67 has been primarily studied for its antimalarial properties. It has shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound has low mammalian cell toxicity and a low propensity for resistance development

Mechanism of Action

The mechanism of action of OSM-S-67 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-67 acts as a pro-inhibitor, and its inhibition occurs via enzyme-mediated production of an asparagine-OSM-S-67 adduct. This reaction hijacking mechanism is selective for the parasite enzyme, with human asparaginyl-tRNA synthetase being much less susceptible .

Comparison with Similar Compounds

OSM-S-67 is structurally similar to other aminothienopyrimidine compounds, such as OSM-S-106 and OSM-S-556. OSM-S-67 is unique in its specific activity against Plasmodium falciparum asparaginyl-tRNA synthetase. Other similar compounds include TCMDC-135294 and ML901, which also target aminoacyl-tRNA synthetases but have different specificities and mechanisms of action .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

3-benzylsulfanyl-N,N-dimethyl-1,2,4-triazole-1-carboxamide

InChI

InChI=1S/C12H14N4OS/c1-15(2)12(17)16-9-13-11(14-16)18-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

CSNLCDUKFLSTLH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1C=NC(=N1)SCC2=CC=CC=C2

Origin of Product

United States

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